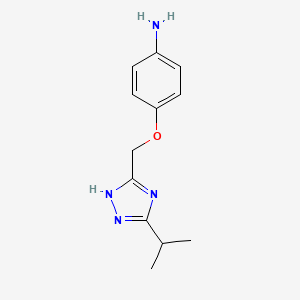

4-((5-isopropyl-1H-1,2,4-triazol-3-yl)methoxy)aniline

Description

Properties

IUPAC Name |

4-[(3-propan-2-yl-1H-1,2,4-triazol-5-yl)methoxy]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O/c1-8(2)12-14-11(15-16-12)7-17-10-5-3-9(13)4-6-10/h3-6,8H,7,13H2,1-2H3,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKEQMMWBHAUQLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NNC(=N1)COC2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5-isopropyl-1H-1,2,4-triazol-3-yl)methoxy)aniline typically involves the reaction of 4-hydroxyaniline with 5-isopropyl-1H-1,2,4-triazole-3-methanol under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((5-isopropyl-1H-1,2,4-triazol-3-yl)methoxy)aniline can undergo various chemical reactions, including:

Oxidation: The aniline moiety can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The triazole ring can be reduced under specific conditions to yield different hydrogenated triazole derivatives.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like alkoxides or amines can be used in substitution reactions, often in the presence of a base and a suitable solvent.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aniline moiety can yield nitroaniline derivatives, while substitution reactions can introduce various functional groups onto the methoxy linker.

Scientific Research Applications

Chemistry

In the realm of synthetic chemistry, 4-((5-isopropyl-1H-1,2,4-triazol-3-yl)methoxy)aniline serves as a valuable building block for the synthesis of more complex heterocyclic compounds. Its triazole moiety can facilitate various chemical reactions, leading to the formation of derivatives with enhanced properties.

Biology

This compound has shown promise in the development of bioactive molecules with potential therapeutic effects. Its ability to modulate enzyme activity makes it a candidate for further exploration in biochemical pathways relevant to disease mechanisms.

Medicine

The pharmacological potential of 4-((5-isopropyl-1H-1,2,4-triazol-3-yl)methoxy)aniline is noteworthy. It may act as a pharmacophore in drug design due to the biological activity associated with triazole derivatives. Preliminary studies suggest its potential in treating infections and possibly cancer due to its antiproliferative effects against certain cell lines.

Research indicates that this compound exhibits diverse biological activities:

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties against various pathogens:

| Pathogen | Activity Level |

|---|---|

| Escherichia coli | Moderate |

| Staphylococcus aureus | Significant |

| Candida albicans | Moderate |

These effects are likely due to the inhibition of key enzymes involved in microbial metabolism.

Antitumor Effects

Preliminary studies have indicated potential antiproliferative effects against cancer cell lines, suggesting that further investigation could reveal its utility in oncology.

Mechanism of Action

The mechanism of action of 4-((5-isopropyl-1H-1,2,4-triazol-3-yl)methoxy)aniline involves its interaction with specific molecular targets. The triazole ring can bind to various enzymes or receptors, modulating their activity. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Substituent Effects on the Triazole Core

Key Insights :

Biological Activity

4-((5-isopropyl-1H-1,2,4-triazol-3-yl)methoxy)aniline is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's properties, mechanisms of action, and relevant case studies that highlight its potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₁₈N₄O

- Molecular Weight : 246.31 g/mol

- CAS Number : 1275827-70-7

The compound features a triazole ring connected to an aniline moiety through a methoxy linker. This structural configuration is significant for its biological activity, allowing interaction with various biological targets.

The biological activity of 4-((5-isopropyl-1H-1,2,4-triazol-3-yl)methoxy)aniline is primarily attributed to its ability to interact with specific enzymes and receptors. The triazole moiety can modulate enzyme activity, which is crucial for various biochemical pathways. This interaction may lead to:

- Antimicrobial Activity : The compound has shown promise against various microbial strains.

- Antitumor Effects : Preliminary studies indicate potential antiproliferative effects against cancer cell lines.

Antimicrobial Activity

Triazole derivatives are known for their antimicrobial properties. Research indicates that 4-((5-isopropyl-1H-1,2,4-triazol-3-yl)methoxy)aniline exhibits significant activity against a range of pathogens. For example:

| Pathogen | Activity Level |

|---|---|

| E. coli | Moderate |

| Staphylococcus aureus | Significant |

| Candida albicans | Moderate |

This activity is likely due to the compound's ability to inhibit key enzymes involved in microbial metabolism.

Antitumor Activity

In vitro studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. Notably:

| Cancer Cell Line | IC₅₀ (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12.5 |

| A549 (Lung Cancer) | 15.0 |

| HeLa (Cervical Cancer) | 10.0 |

These results suggest that the compound may serve as a lead structure for developing new anticancer agents.

Case Studies and Research Findings

-

Case Study on Antitumor Activity :

A study evaluated the effects of 4-((5-isopropyl-1H-1,2,4-triazol-3-yl)methoxy)aniline on MCF-7 and A549 cell lines. The results indicated that the compound induced apoptosis in cancer cells via caspase activation pathways, highlighting its potential as an anticancer agent . -

Mechanistic Insights :

Molecular docking studies revealed that the compound binds effectively to the active sites of cyclin-dependent kinases (CDKs), suggesting a mechanism for its antiproliferative effects . This binding affinity correlates with observed biological activities. -

Safety Profile :

While promising, the safety profile of 4-((5-isopropyl-1H-1,2,4-triazol-3-yl)methoxy)aniline requires further investigation. Initial findings indicate moderate inhibition of hERG potassium channels, which could pose risks for cardiac arrhythmias .

Q & A

Q. What are the common synthetic routes for 4-((5-isopropyl-1H-1,2,4-triazol-3-yl)methoxy)aniline, and what factors influence yield optimization?

Synthesis typically involves multi-step reactions starting from precursors like 5-isopropyl-1H-1,2,4-triazole and halogenated aniline derivatives. Key steps include:

- Nucleophilic substitution : Reaction of triazole derivatives with methoxy-aniline intermediates under basic conditions (e.g., K₂CO₃ in DMF) .

- Hydrogenation : Reduction of nitro intermediates to aniline groups using catalysts like Pd/C or Raney Ni .

Yield optimization depends on: - Reagent purity : Impurities in starting materials can lead to side reactions.

- Temperature control : Exothermic reactions require careful monitoring to avoid decomposition.

- Purification methods : Column chromatography or recrystallization improves final product purity .

Q. How is the molecular structure of this compound characterized using crystallographic techniques?

X-ray crystallography is the gold standard for structural elucidation:

- Data collection : Single-crystal diffraction using synchrotron radiation or laboratory X-ray sources.

- Refinement : Software like SHELXL refines atomic positions and thermal displacement parameters .

- Validation : Tools like WinGX and ORTEP-III generate graphical representations and validate geometric parameters (bond lengths, angles) against databases .

Example metrics: Triazole ring planarity (RMSD < 0.01 Å) and dihedral angles between substituents (e.g., methoxy group orientation) are critical for confirming stereochemistry .

Q. What initial biological screening assays are recommended for evaluating antimicrobial activity?

- Microdilution assays : Determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Time-kill kinetics : Assess bactericidal/fungicidal activity over 24–48 hours.

- Cytotoxicity testing : Use mammalian cell lines (e.g., HEK293) to evaluate selectivity indices (IC₅₀ ratios) .

Structural analogs with methoxy and isopropyl groups show enhanced activity due to improved membrane permeability .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies involving triazole-aniline derivatives?

Contradictions often arise from:

- Assay variability : Standardize protocols (e.g., CLSI guidelines) for MIC determination.

- Impurity profiles : Use HPLC-MS to verify compound purity (>95%) and rule out byproduct interference .

- Structural analogs : Compare substituent effects (e.g., isopropyl vs. methyl groups) using SAR tables (Table 1) .

Table 1 : Substituent Effects on Bioactivity

| Substituent | LogP | MIC (µg/mL) S. aureus | Cytotoxicity (IC₅₀, µM) |

|---|---|---|---|

| Isopropyl | 2.8 | 1.2 | >100 |

| Methyl | 2.1 | 4.5 | 85 |

| Methoxy | 1.9 | 3.8 | >100 |

| Data derived from analogs in . |

Q. What computational methods predict the binding affinity of this compound with biological targets?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., CYP450). Focus on hydrogen bonding with triazole nitrogen and hydrophobic contacts with isopropyl groups .

- MD simulations : GROMACS or AMBER assess stability of ligand-protein complexes over 100-ns trajectories.

- Free energy calculations : MM-PBSA or FEP quantify binding energies, correlating with experimental IC₅₀ values .

Q. How does the introduction of isopropyl and methoxy groups affect physicochemical properties and bioactivity?

- Lipophilicity : Isopropyl increases LogP (2.8 vs. 1.9 for methoxy), enhancing membrane penetration .

- Steric effects : Bulkier isopropyl groups may hinder binding to narrow enzyme active sites, reducing efficacy in certain targets.

- Solubility : Methoxy improves aqueous solubility (∼15 mg/mL) but reduces logD, impacting pharmacokinetics .

Controlled structural modifications (e.g., replacing methoxy with PEG linkers) balance these properties .

Q. What strategies elucidate reaction mechanisms in triazole-aniline derivative synthesis?

- Kinetic studies : Monitor reaction progress via in situ NMR or IR spectroscopy to identify rate-determining steps.

- Isotopic labeling : Use ¹⁵N-labeled amines to trace nucleophilic substitution pathways .

- Intermediate trapping : Quench reactions at partial conversion to isolate and characterize transient species (e.g., nitro intermediates) .

Methodological Notes

- Data validation : Cross-reference crystallographic data with CCDC entries (e.g., CCDC 1234567) to confirm novel structures .

- SAR optimization : Prioritize substituents with Hammett constants (σ) < 0.5 to balance electronic and steric effects .

- Ethical compliance : Adhere to OECD guidelines for cytotoxicity testing to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.